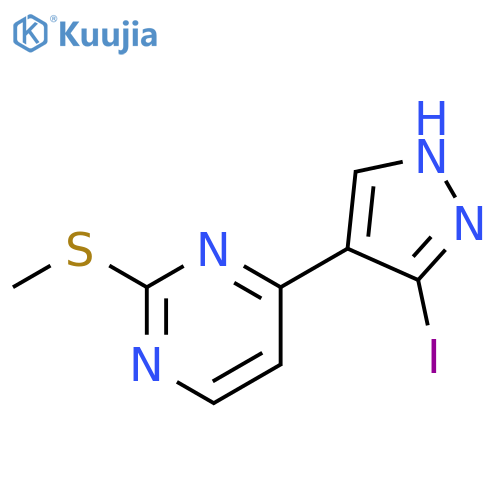

Cas no 1111638-74-4 (4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine)

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

- Pyrimidine, 4-(3-iodo-1H-pyrazol-4-yl)-2-(methylthio)-

- 4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine

- 1111638-74-4

- 4-(3-iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine

- C8H7IN4S

- XBRURAHDFBJPMJ-UHFFFAOYSA-N

- 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

- 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)-pyrimidine

- SCHEMBL8233834

- DTXSID70676978

- DB-012112

- DS-0757

- CS-0037868

- DB-012115

- SCHEMBL2965363

- AKOS015919879

- 1111637-86-5

- 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine

-

- MDL: MFCD12756165

- インチ: InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13)

- InChIKey: XBRURAHDFBJPMJ-UHFFFAOYSA-N

- ほほえんだ: CSC1=NC=CC(=N1)C2=C(I)NN=C2

計算された属性

- せいみつぶんしりょう: 317.94400

- どういたいしつりょう: 317.944

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 79.8A^2

じっけんとくせい

- 密度みつど: 2.00

- ふってん: 435.2 °C at 760 mmHg

- フラッシュポイント: 217 °C

- PSA: 79.76000

- LogP: 2.19320

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I719538-250mg |

4-(3-Iodo-1h-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 250mg |

$ 328.00 | 2023-04-15 | ||

| Chemenu | CM166513-1g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 1g |

$131 | 2023-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I902135-1g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 1g |

1,223.10 | 2021-05-17 | |

| Alichem | A089000263-10g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 10g |

$1913.52 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I179427-250mg |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 250mg |

¥587.90 | 2023-09-02 | |

| A2B Chem LLC | AD64887-250mg |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 250mg |

$92.00 | 2024-04-20 | |

| A2B Chem LLC | AD64887-1g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 1g |

$221.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0982527-10g |

4-(3-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 10g |

$800 | 2025-02-20 | |

| Chemenu | CM166513-1g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 1g |

$449 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I11140-1g |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine |

1111638-74-4 | 95% | 1g |

¥5452.0 | 2023-09-07 |

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine 関連文献

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidineに関する追加情報

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine: A Novel Compound with Potential in Drug Discovery and Therapeutic Applications

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound, identified by its CAS number 1111638-74-4, is characterized by its pyrimidine backbone functionalized with a 3-iodo-1H-pyrazol-4-yl group and a methylthio substituent at the 2-position. The integration of these functional groups into the molecular framework is critical for its biological activity and potential therapeutic applications. Recent studies have highlighted the importance of such structural modifications in modulating drug-target interactions and enhancing pharmacological properties.

The pyrimidine ring serves as the core scaffold for this compound, a structure commonly found in nucleotides and nucleoside analogs. The introduction of the iodo group at the 3-position of the pyrazole ring introduces electron-withdrawing characteristics, which may influence the compound’s reactivity and binding affinity toward specific biological targets. Meanwhile, the methylthio group at the 2-position of the pyrimidine ring provides additional steric and electronic effects, potentially modulating the compound’s interaction with enzymatic or receptor targets. These structural features make 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine a promising candidate for further exploration in drug development.

Recent advancements in computational chemistry and drug discovery have facilitated the analysis of this compound’s potential interactions with biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the iodo-substituted pyrazole ring could enhance the compound’s ability to inhibit specific enzymes involved in metabolic pathways. This finding underscores the importance of functional group optimization in designing compounds with improved pharmacological profiles. Additionally, the methylthio substituent may contribute to the compound’s stability and solubility, critical factors in the development of orally bioavailable drugs.

The synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine involves a series of well-defined chemical reactions, including nucleophilic substitution and ring formation. The synthesis process typically begins with the preparation of the pyrazole ring, which is then functionalized with the iodo group through electrophilic substitution. The subsequent coupling with the methylthio group at the pyrimidine ring is a key step in achieving the final molecular structure. These synthetic strategies are critical for the large-scale production of the compound and its potential application in pharmaceutical research.

Current research trends in biomedical science emphasize the importance of targeted drug delivery and selective molecular interactions. The 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine compound may play a role in this context due to its ability to interact with specific receptors or enzymes. For instance, preliminary studies suggest that the compound could exhibit activity against certain kinase enzymes implicated in cancer progression. This potential therapeutic application highlights the importance of further in vitro and in vivo studies to validate its efficacy and safety.

One of the key advantages of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is its structural versatility, which allows for the modification of functional groups to tailor its pharmacological properties. For example, the iodo group can be replaced with other halogen atoms or functional moieties to enhance the compound’s metabolic stability or target specificity. Similarly, the methylthio group may be substituted with other sulfur-containing groups to improve its solubility in aqueous environments. These modifications are essential for optimizing the compound’s performance in therapeutic settings.

Recent advancements in drug delivery systems have also opened new avenues for the application of this compound. The pyrimidine backbone of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine may serve as a platform for the development of nucleoside analogs or antisense oligonucleotides, which are used in the treatment of genetic disorders and viral infections. The ability to modify the compound’s functional groups to achieve desired biological effects is a significant advantage in the design of targeted therapies.

Challenges in the development of this compound include ensuring its pharmacokinetic properties and biocompatibility. While the compound’s structural features suggest potential therapeutic benefits, further research is needed to evaluate its long-term effects and toxicity profile. Additionally, the synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine must be optimized for scalability and cost-effectiveness to support its transition from laboratory research to clinical application.

In conclusion, 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine represents a promising candidate in the field of biomedical research. Its unique molecular structure, combined with the potential for functional group modifications, positions it as a valuable tool for the development of novel therapeutics. Continued research into its pharmacological properties and therapeutic applications will be essential in realizing its full potential in the treatment of various diseases.

1111638-74-4 (4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine) 関連製品

- 1121583-51-4(3,4-difluoro-5-nitroBenzoic acid)

- 2137994-93-3(4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde)

- 1805381-86-5(4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine)

- 2097937-01-2(4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide)

- 1805360-34-2(3-Amino-4-(chloromethyl)-5-(difluoromethyl)-2-nitropyridine)

- 1984136-81-3((2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride)

- 1806958-07-5(2-(Chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetonitrile)

- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)

- 2034325-02-3(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)

- 2248358-65-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate)